
1-(Quinolin-6-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-6-yl)prop-2-en-1-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a prop-2-en-1-ol group, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-6-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of quinoline-6-carbaldehyde with propargyl alcohol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Quinolin-6-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-6-ylprop-2-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(quinolin-6-yl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Quinolin-6-ylprop-2-en-1-one.
Reduction: 1-(Quinolin-6-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-6-yl)prop-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(Quinolin-6-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Quinolin-6-yl)prop-2-en-1-ol can be compared with other similar compounds such as:
Quinolin-6-ylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Quinolin-6-ylprop-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Quinolin-6-ylpropan-1-ol: Similar structure but with a saturated propyl chain instead of an unsaturated propenyl chain.
The uniqueness of this compound lies in its specific functional groups, which allow for a diverse range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-quinolin-6-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h2-8,12,14H,1H2 |
InChI-Schlüssel |
DFEGQNQMLSMMOO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC2=C(C=C1)N=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


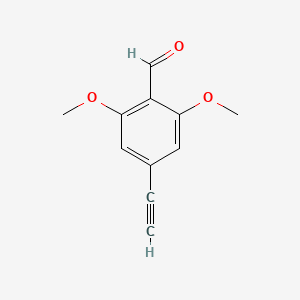
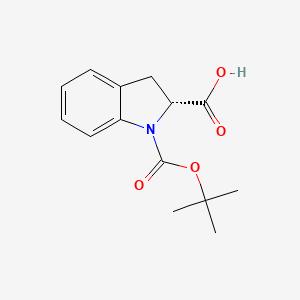
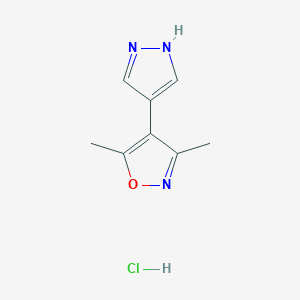
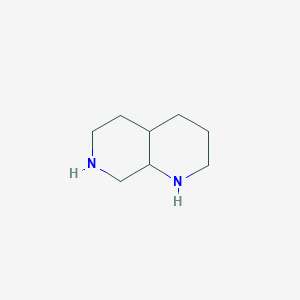
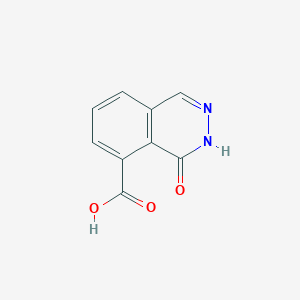
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
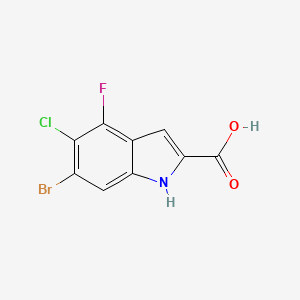
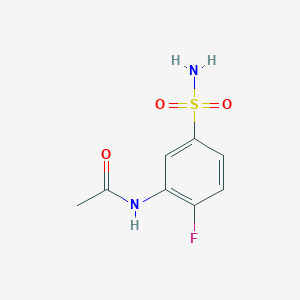
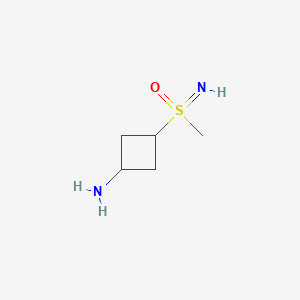
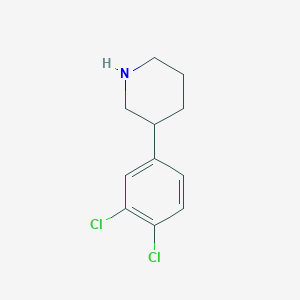

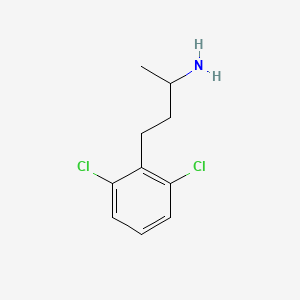
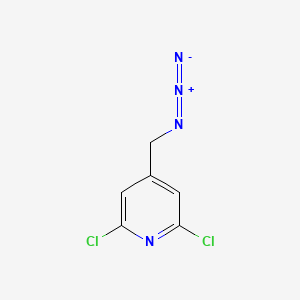
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
